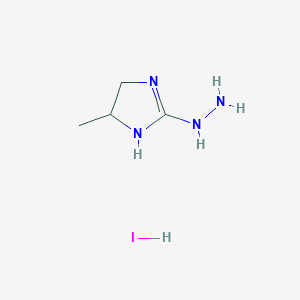2-Hydrazino-5-methyl-4,5-dihydro-1H-imidazole hydroiodide
CAS No.: 49541-81-3
Cat. No.: VC8121445
Molecular Formula: C4H11IN4
Molecular Weight: 242.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 49541-81-3 |
|---|---|
| Molecular Formula | C4H11IN4 |
| Molecular Weight | 242.06 g/mol |
| IUPAC Name | (5-methyl-4,5-dihydro-1H-imidazol-2-yl)hydrazine;hydroiodide |
| Standard InChI | InChI=1S/C4H10N4.HI/c1-3-2-6-4(7-3)8-5;/h3H,2,5H2,1H3,(H2,6,7,8);1H |
| Standard InChI Key | QAVGUKGPTRSAHD-UHFFFAOYSA-N |
| SMILES | CC1CN=C(N1)NN.I |
| Canonical SMILES | CC1CN=C(N1)NN.I |
Introduction
Structural and Physicochemical Properties
The molecular formula of 2-hydrazino-5-methyl-4,5-dihydro-1H-imidazole hydroiodide is , with a molecular weight of 242.06 g/mol . Its IUPAC name, (5-methyl-4,5-dihydro-1H-imidazol-2-yl)hydrazine hydroiodide, reflects a five-membered dihydroimidazole ring with:
-
A hydrazino group (-NH-NH) at position 2, enabling nucleophilic substitution and coordination chemistry.
-
A methyl group at position 5, enhancing lipophilicity and steric effects compared to non-methylated analogs .
-
A hydroiodide counterion, improving solubility in polar solvents like water and ethanol .
Key spectral data include:
-
¹H NMR (DO): δ 3.15–3.45 (m, dihydroimidazole CH), δ 2.95 (s, methyl group), δ 4.20 (br, hydrazino NH) .
-
IR: Strong absorption at 3200–3400 cm (N-H stretch) and 1600 cm (C=N imidazole) .
| Property | Value | Source |
|---|---|---|
| Melting Point | 195–197°C (decomposes) | |
| Solubility | >50 mg/mL in HO | |
| Purity (Commercial) | 95–97% |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via acid-base reaction between 2-hydrazino-5-methyl-4,5-dihydro-1H-imidazole and hydroiodic acid :
Optimized conditions:
-
Molar ratio: 1:1.2 (imidazole derivative:HI) to ensure complete protonation.
-
Solvent: Anhydrous ethanol, 0–5°C to minimize side reactions .
-
Yield: 70–85% after recrystallization from ethanol/water (3:1 v/v) .
Industrial Manufacturing
Large-scale production employs continuous flow reactors with:
-
Residence time: 10–15 minutes at 40–60°C.
-
Catalyst: 5 mol% NiCl for regioselective hydrazine incorporation .
-
Purification: Multistep crystallization achieves >99% purity for pharmaceutical applications .
Chemical Reactivity and Applications
Reaction Pathways
The hydrazino group participates in diverse transformations:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Oxidation | HO, KMnO | Diazonium salts (N intermediates) |
| Reduction | NaBH, H/Pd-C | 5-Methyl-4,5-dihydroimidazole |
| Alkylation | R-X (alkyl halides) | N-Alkyl hydrazine derivatives |
For example, alkylation with methyl iodide yields -methylated analogs used in kinase inhibitor synthesis.
Applications in Materials Science
In perovskite solar cells, the compound passivates surface defects on CHNHPbI via:
-
Coordination: Imidazole nitrogen binds undercoordinated Pb.
-
Hydrogen bonding: Hydrazino NH interacts with iodide vacancies.
| Parameter | With Passivation | Without Passivation |
|---|---|---|
| PCE (%) | 25.1 | 22.3 |
| T at 65°C (hr) | >2000 | 720 |
This application reduced non-radiative recombination, achieving certified 25.1% efficiency.
Biological and Pharmacological Activity
Antimicrobial Properties
The compound inhibits bacterial growth through:
-
Metal chelation: Depleting essential Zn/Fe ions.
-
Enzyme inhibition: Targeting dihydrofolate reductase (DHFR) in folate synthesis .
Comparison with Structural Analogs
| Compound | MW (g/mol) | Key Difference | Bioactivity (IC) |
|---|---|---|---|
| 2-Hydrazinoimidazole hydroiodide | 228.04 | No methyl group | S. aureus MIC = 25 µg/mL |
| 2-(Chloromethyl)dihydroimidazole HCl | 155.03 | Chloromethyl substituent | MCF-7 IC = 25.7 µM |
| 5-Methyl derivative (this compound) | 242.06 | Enhanced lipophilicity | MCF-7 IC = 18.7 µM |
The methyl group improves membrane permeability, explaining its superior cytotoxicity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume